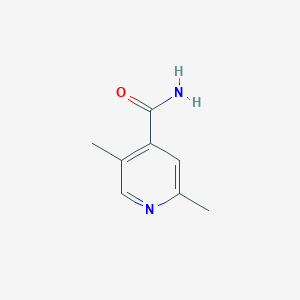

2,5-Dimethylisonicotinamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7584-16-9 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

2,5-dimethylpyridine-4-carboxamide |

InChI |

InChI=1S/C8H10N2O/c1-5-4-10-6(2)3-7(5)8(9)11/h3-4H,1-2H3,(H2,9,11) |

InChI Key |

RPUOFOMXFYXZJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=N1)C)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,5 Dimethylisonicotinamide and Its Analogs

Precursor Synthesis and Strategic Functionalization

Synthesis of Substituted Pyridine (B92270) Carboxylic Acid Precursors

The primary precursor for 2,5-dimethylisonicotinamide is 2,5-dimethylisonicotinic acid (also known as 2,5-dimethylpyridine-4-carboxylic acid). synblock.com The synthesis of this molecule can be approached through several routes, often starting from the corresponding lutidine.

One common strategy involves the oxidation of the methyl group at the C-4 position of a pre-functionalized 2,5-lutidine. However, achieving regioselectivity can be challenging. A more controlled approach involves the synthesis of a pyridine ring with the desired substitution pattern already in place. For instance, a plausible route could start from 2,5-lutidine (2,5-dimethylpyridine), a readily available starting material. ontosight.aichemimpex.com This can be followed by functionalization at the 4-position.

An alternative route, analogous to the synthesis of similar compounds like 2,6-dimethylisonicotinic acid, involves the hydrolysis of a nitrile precursor. chemicalbook.com This pathway would begin with the synthesis of 2,5-dimethyl-4-cyanopyridine . The cyano group can then be hydrolyzed under acidic or basic conditions to yield the target carboxylic acid. ccspublishing.org.cnresearchgate.netacs.orghocityu.com The synthesis of 2,5-dimethylnicotinic acid has been reported via the condensation of ethyl acetamidopropionate with another component, followed by hydrolysis. chempap.org

Amidation Reactions: Modern Approaches and Catalyst Systems

The conversion of 2,5-dimethylisonicotinic acid to this compound is an amidation reaction. While direct thermal condensation of carboxylic acids and amines is possible, it often requires high temperatures (above 160°C). mdpi.com Modern synthetic chemistry favors the use of coupling agents and catalysts to achieve high yields under milder conditions. researchgate.netresearchgate.net

These methods typically involve the in-situ activation of the carboxylic acid. A wide variety of reagents have been developed, many originating from peptide synthesis. researchgate.net These reagents convert the carboxylic acid into a more reactive species, such as an active ester, which is then readily attacked by ammonia (B1221849) or an amine.

Commonly used coupling systems include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) , often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) . researchgate.net Other catalyst systems are based on phosphonium (B103445) or uronium salts. More recently, organocatalytic systems, including those based on boronic acids and their derivatives, have gained prominence as they offer environmentally benign alternatives. researchgate.netresearchgate.netmdpi.com For example, pyridine-borane complexes have been shown to be effective catalysts for the direct amidation of carboxylic acids. researchgate.netmdpi.com The use of TiCl4 in pyridine has also been reported as a method for direct amidation. nih.gov

Interactive Table: Comparison of Modern Amidation Catalyst Systems

| Catalyst System | Key Features | Typical Conditions |

|---|---|---|

| EDC/HOBt | Widely used, reliable, good for many substrates. | Room temperature, aprotic solvents (e.g., DMF, DCM). |

| HATU/DIPEA | Highly efficient, rapid reactions, suitable for sterically hindered substrates. | Room temperature, aprotic solvents. |

| Boronic Acid Catalysts | Metal-free, environmentally friendly, good for sensitive substrates. | Often requires elevated temperatures and azeotropic water removal. |

| Pyridine-Borane Complexes | Efficient, tolerates various functional groups. | Mild heating (e.g., 80°C), often in toluene. mdpi.com |

| Organophosphorus Catalysts | Can facilitate tandem amidation and functionalization. nih.gov | Mild conditions, can be used in multi-component reactions. nih.gov |

Regioselective Methylation Methods for Pyridine and Amide Moieties

Achieving the specific 2,5-dimethyl substitution pattern on the pyridine ring is a significant synthetic challenge due to the electronic nature of the pyridine ring, which directs reactions to the 2, 4, and 6 positions. Direct methylation of pyridine often leads to a mixture of products. researchgate.net

Strategic approaches are therefore required for regioselective methylation:

Synthesis from Pre-methylated Fragments: Building the pyridine ring from smaller, already methylated components is a common strategy to ensure the correct placement of the methyl groups. The Hantzsch pyridine synthesis, for example, can be adapted using appropriate precursors. i-repository.net

Directed Metalation: Using a directing group on the pyridine ring can guide metalating agents (like lithium or magnesium bases) to a specific position, which can then be quenched with a methylating agent (e.g., methyl iodide). thieme-connect.de For instance, a functional group at the 3-position could direct methylation to the 2 and/or 5 positions. The use of TMP (2,2,6,6-tetramethylpiperidyl) bases has been effective for the regioselective functionalization of pyridines. thieme-connect.de

N-Oxide Chemistry: The use of pyridine N-oxides activates the ring for functionalization. scispace.com This strategy can alter the regioselectivity of reactions. For example, it can facilitate C-H functionalization at positions that are otherwise difficult to access. researchgate.net

For the synthesis of N-substituted analogs of this compound, regioselective methylation of the amide nitrogen can be achieved using a suitable base to deprotonate the amide followed by reaction with a methylating agent.

Multi-Step Synthetic Pathways and Process Optimization

Convergent and Divergent Synthetic Strategies

Both convergent and divergent synthetic strategies can be envisioned for the production of this compound and its analogs.

Divergent Synthesis: In a divergent approach, a common intermediate is used to generate a library of related compounds. psu.eduscispace.com Starting with a core molecule like 2,5-dimethylisonicotinic acid, a variety of analogs can be synthesized by reacting it with a range of different amines to produce a library of amides. Alternatively, one could start with a functionalized 2,5-lutidine and introduce different functional groups at the 4-position, one of which would be the desired carboxamide. This strategy is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies.

Yield Enhancement and Purity Considerations in Syntheses

Maximizing yield and ensuring high purity are paramount in chemical synthesis, particularly for pharmaceutical applications.

Yield Enhancement:

Catalyst Selection: The choice of catalyst is critical. For the amidation step, highly active catalysts like HATU or specialized boronic acid systems can significantly improve yields, especially for challenging substrates. mdpi.comresearchgate.net

Reaction Conditions: Optimization of parameters such as temperature, solvent, and reaction time is crucial. For instance, some amidation reactions benefit from heating to drive the reaction to completion, while others require low temperatures to prevent side reactions. researchgate.net Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields. researchgate.net

Water Removal: In amidation reactions that produce water as a byproduct, using a Dean-Stark apparatus or molecular sieves to remove water can shift the equilibrium towards the product and increase the yield. mdpi.com

Purity Considerations:

Purification Techniques: Standard purification methods include recrystallization, which is effective for obtaining highly pure crystalline solids, and column chromatography, which is used to separate the desired product from byproducts and unreacted starting materials.

Byproduct Minimization: Careful control of reaction conditions can minimize the formation of impurities. For example, in amidation reactions, using the appropriate coupling agent can prevent side reactions like racemization if chiral centers are present. mdpi.com In the synthesis of the pyridine precursor, controlling the regioselectivity is key to avoiding isomeric impurities that can be difficult to separate.

Interactive Table: Synthesis Optimization Parameters

| Parameter | Considerations for Optimization | Desired Outcome |

|---|---|---|

| Solvent | Solubility of reactants, compatibility with reaction conditions, boiling point for temperature control. | Improved reaction rates and yields. |

| Temperature | Reaction activation energy, stability of reactants and products. | Maximize product formation, minimize decomposition. |

| Catalyst Loading | Balancing reaction rate with cost and potential for metal contamination. | Achieve efficient conversion with minimal catalyst usage. |

| Stoichiometry | Use of excess reagent to drive reaction to completion vs. ease of purification. | High conversion of the limiting reagent. |

| Purification Method | Physical state of the product (solid/liquid), polarity, and stability. | High purity of the final compound (>98%). |

Sustainable Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing safety and efficiency. google.comrsc.org A plausible synthetic route for this compound starts from the readily available precursor 2,5-dimethylpyridine (B147104) (2,5-lutidine). This process would likely involve two key steps: the oxidation of the 4-methyl group to a carboxylic acid, followed by amidation.

Step 1: Oxidation of 2,5-Lutidine

The selective oxidation of the methyl group at the 4-position of 2,5-lutidine yields 2,5-dimethylisonicotinic acid. chempap.org Traditional oxidation methods often employ harsh and stoichiometric oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), which generate significant amounts of hazardous waste. Sustainable alternatives focus on catalytic methods using cleaner oxidants.

Catalytic Air Oxidation: Utilizing transition metal catalysts (e.g., based on cobalt or manganese) with air or molecular oxygen as the terminal oxidant is a much greener approach. This method has water as the primary byproduct, significantly improving the process's environmental footprint.

Biocatalysis: The use of microorganisms or isolated enzymes (e.g., oxidases) can offer high selectivity under mild aqueous conditions, eliminating the need for hazardous reagents and solvents.

Step 2: Amidation of 2,5-Dimethylisonicotinic Acid

The conversion of the resulting 2,5-dimethylisonicotinic acid to this compound is the final step. Conventional amidation often requires activating agents like thionyl chloride (SOCl₂) or carbodiimides, which can have poor atom economy and generate undesirable byproducts. acs.org

Green amidation strategies include:

Direct Catalytic Amidation: This involves the direct reaction of the carboxylic acid with ammonia or an ammonia source, driven by a catalyst that facilitates water removal. This approach avoids the use of stoichiometric activating agents.

Enzymatic Amidation: Lipases or other enzymes can catalyze the formation of the amide bond under mild conditions, often in aqueous or green solvent systems.

By integrating these sustainable practices, the synthesis of this compound can align with the twelve principles of green chemistry, such as waste prevention, maximizing atom economy, and using safer chemicals and catalysts. acs.orgscispace.com

Enantioselective Synthesis of Chiral this compound Analogs

While this compound itself is achiral, the synthesis of chiral analogs, where stereocenters are introduced on the pyridine ring or its substituents, is of significant interest for applications in medicinal chemistry and materials science. sfu.ca The catalytic asymmetric synthesis of chiral pyridines can be challenging due to the coordinating nature of the pyridine nitrogen, which can interfere with catalysts. diva-portal.org However, several effective strategies have been developed for related pyridine systems.

Chiral Auxiliary-Mediated Asymmetric Syntheses

A well-established method for inducing chirality is the use of a chiral auxiliary. This involves covalently attaching a chiral molecule to the substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is cleaved to yield the enantiomerically enriched product. sfu.ca

For the synthesis of chiral analogs of this compound, a chiral auxiliary could be attached to the amide nitrogen or used to direct reactions on the pyridine nucleus. For instance, nicotinic amide derivatives have been synthesized with chiral auxiliaries like thiazolidine-2-thiones and oxazolidinones to control the facial selectivity of nucleophilic additions to the corresponding pyridinium (B92312) salts. novapublishers.com This approach allows for the preparation of various chiral dihydropyridine (B1217469) and piperidine (B6355638) derivatives. novapublishers.comnih.gov The choice of auxiliary can even determine the stereochemical outcome of the reaction. novapublishers.com

| Chiral Auxiliary | Pyridine Substrate Type | Reaction Type | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| (S)-Thiazolidine-2-thione | Nicotinoyl Chloride Derivative | Nucleophilic addition of MeCu to Acyl Pyridinium Salt | 86% d.e. (for 1,4-adduct) | novapublishers.com |

| Oxazolidinone | Substituted Pyridine | Asymmetric Hydrogenation | >95% e.e. | bath.ac.ukthieme-connect.com |

| Camphor-derived Sulfonium Amide | Aldehydes | Asymmetric Darzens Reaction | High e.e. | thieme-connect.com |

| Carbohydrate-derived Glucopyranoside | Ester Derivative | Diastereoselective α-alkylation | High d.e. | thieme-connect.com |

Asymmetric Catalysis in Related Pyridine Amide Systems

Asymmetric catalysis offers a more atom-economical approach to chiral molecules, as only a small amount of a chiral catalyst is needed to generate a large quantity of the enantiomerically enriched product. scispace.com A variety of catalytic asymmetric reactions have been successfully applied to pyridyl substrates. scispace.com

For analogs of this compound, several catalytic strategies could be envisioned:

Asymmetric Hydrogenation: Chiral transition metal complexes (e.g., with Iridium or Rhodium) can catalyze the hydrogenation of the pyridine ring with high enantioselectivity. This is particularly effective when the pyridine is substituted with a group that can coordinate to the metal, such as an oxazolidinone derived from the amide. nih.govbath.ac.uk

Asymmetric C-H Functionalization: Directing groups, such as the amide itself, can be used to guide a chiral catalyst to functionalize a C-H bond at a specific position on the pyridine ring or a substituent, thereby creating a stereocenter. nih.gov

Catalytic Asymmetric Addition: Chiral Lewis acids or organocatalysts can activate the pyridine ring (often as a pyridinium ion) for enantioselective nucleophilic attack. scispace.com

| Catalyst System | Substrate Type | Reaction Type | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| [Ir(cod)(P,N-ligand)]PF₆ | Oxazolidinone-substituted pyridines | Asymmetric Hydrogenation | up to >99% e.e. | nih.gov |

| Pd(OAc)₂ / Chiral Phosphine Ligand | Substituted Pyridines | Regioselective Arylation | High regioselectivity | nih.gov |

| Chiral Pyridine-based Catalysts | Racemic Secondary Alcohols | Kinetic Resolution | Modest e.e. | sfu.ca |

| [RhCp*Cl₂]₂ / AgSbF₆ | N-phenyl isonicotinamide (B137802) | Amide-directed C-H activation | Not reported for enantioselectivity | nih.gov |

High-Throughput Synthesis and Combinatorial Chemistry Approaches

High-throughput synthesis and combinatorial chemistry are powerful tools for rapidly generating large libraries of compounds for screening in drug discovery and materials science. core.ac.uknih.gov These approaches can be applied to the synthesis of analogs of this compound to explore the structure-activity relationships.

A common strategy involves creating a central scaffold, which in this case could be 2,5-dimethylisonicotinic acid, and then reacting it with a diverse set of building blocks. For instance, a library of amides can be generated by reacting 2,5-dimethylisonicotinoyl chloride (the activated form of the acid) with a wide array of primary and secondary amines.

Key technologies that enable these approaches include:

Solid-Phase Synthesis: The starting material (e.g., an aminonicotinic acid) is attached to a solid support (resin). acs.org A series of reactions are then performed, with excess reagents and byproducts being easily washed away. In a final step, the desired products are cleaved from the resin. This method is highly amenable to automation and parallel synthesis. acs.org

Automated Synthesis Platforms: Robotic systems can perform a large number of reactions in parallel, for example in microtiter plates. rsc.org These platforms can handle liquid and solid dispensing, heating, cooling, and purification steps, significantly accelerating the synthesis of a compound library. acs.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and time, and can be integrated into automated systems for the rapid synthesis of compound libraries. nih.gov This has been demonstrated for the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides. nih.gov

| Methodology | Scaffold/Starting Material | Diversity Elements | Library Type | Reference |

|---|---|---|---|---|

| Solid-Phase Synthesis | 2-Aminonicotinic acid | α-Haloketones, Amines | Imidazo[1,2-a]pyridine-8-carboxamides | acs.org |

| Automated Stopped-Flow Synthesis | Various carboxylic acids and amines | Acids, Amines, Coupling Agents | Amide library | rsc.org |

| Solution-Phase Parallel Synthesis | Isonicotinamide template | Alkyl, Aryl, Arylalkyl moieties | Complex natural product-like compounds | google.com |

| Bohlmann-Rahtz Heteroannulation | Enamines and Alkynones | Substituents on enamine and alkynone | Trisubstituted pyridines | core.ac.uk |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 2,5 Dimethylisonicotinamide

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The chemical reactivity of the pyridine ring in 2,5-dimethylisonicotinamide is significantly influenced by the electronic properties of its substituents. The pyridine ring is inherently less nucleophilic than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com This effect is somewhat counteracted by the presence of two electron-donating methyl groups at the 2- and 5-positions, which increase the electron density of the ring. Conversely, the amide group at the 4-position is electron-withdrawing, further deactivating the ring towards electrophilic attack.

Electrophilic Aromatic Substitution (EAS):

Electrophilic substitution on the pyridine ring is generally difficult. gcwgandhinagar.com The nitrogen atom is the most likely site of initial attack by an electrophile, leading to the formation of a pyridinium (B92312) salt. This further deactivates the ring to subsequent electrophilic attack on the carbon atoms. gcwgandhinagar.com If electrophilic substitution on a carbon atom does occur, it is predicted to be sluggish and would likely proceed at the C-3 or C-5 position, which are meta to the deactivating amide group and ortho/para to one of the activating methyl groups. However, direct electrophilic substitution on the pyridine ring of compounds like this compound is not a common reaction pathway. gcwgandhinagar.commsu.edu

A strategy to enhance the reactivity of the pyridine ring towards electrophiles is the formation of a pyridine N-oxide. msu.edu Oxidation of the ring nitrogen to an N-oxide increases the electron density on the ring, particularly at the C-4 position, making it more susceptible to electrophilic attack. msu.edu

Nucleophilic Aromatic Substitution (SNAr):

In contrast to its resistance to electrophilic attack, the pyridine ring is more susceptible to nucleophilic substitution, especially when a good leaving group is present at the 2- or 4-position. gcwgandhinagar.commsu.edu The electron-withdrawing nature of the ring nitrogen helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism. msu.edu

For this compound itself, direct nucleophilic substitution is unlikely as there are no inherent leaving groups on the ring. However, derivatives of this compound, such as those with a halogen at the 2- or 6-position, would be expected to undergo nucleophilic substitution reactions readily. For instance, a chloro-substituted derivative could react with nucleophiles like ethoxide. msu.edu The methyl groups at the 2- and 5-positions can also influence the reactivity by providing some steric hindrance to an incoming nucleophile.

Reactions at the Amide Functionality

The amide group of this compound is a key functional group that can undergo a variety of reactions.

Amide bonds can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. savemyexams.comlibretexts.orglibretexts.org

Acidic Hydrolysis: In the presence of a strong acid and water, the amide is hydrolyzed to yield 2,5-dimethylisonicotinic acid and an ammonium (B1175870) salt. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.org

Basic Hydrolysis: Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. This leads to the formation of a carboxylate salt (2,5-dimethylisonicotinate) and ammonia (B1221849). libretexts.orglibretexts.org This reaction is essentially irreversible because the final step involves the deprotonation of the carboxylic acid by the liberated ammonia. libretexts.org

The formation of amides from carboxylic acids and amines is a reversible process. ambeed.com However, in the context of hydrolysis, the reaction is typically driven to completion by using an excess of acid or base. savemyexams.comlibretexts.org

The nitrogen atom of the amide group in this compound is generally not nucleophilic enough to undergo direct alkylation or acylation. However, under specific conditions, these reactions can be achieved.

N-Alkylation: N-alkylation of amides is not a straightforward reaction. While direct alkylation is difficult, it can sometimes be achieved using strong bases to deprotonate the amide first, followed by reaction with an alkyl halide. beilstein-journals.org Studies on related systems have shown that the choice of solvent and base is critical for the success of N-alkylation reactions. researchgate.netthieme-connect.de

N-Acylation: Similar to alkylation, N-acylation of simple amides is challenging. More commonly, N-acyl derivatives are prepared through other synthetic routes. nih.govd-nb.info For instance, the reaction of an amine with an acyl chloride is a standard method for forming amides. beilstein-journals.org

Metal Complexation and Coordination Chemistry Studies

The pyridine nitrogen and the amide oxygen of this compound are potential donor atoms for coordination to metal ions. The study of how this molecule binds to metals provides insights into its electronic structure and steric properties.

This compound can act as a monodentate or a bridging ligand in metal complexes.

Monodentate Coordination: The most common mode of coordination is through the pyridine ring nitrogen atom. The lone pair of electrons on the nitrogen is readily available for donation to a metal center.

Bidentate/Bridging Coordination: It is also possible for the amide oxygen to participate in coordination, leading to a bidentate chelate ring or a bridging mode where the ligand connects two metal centers. The formation of such complexes would depend on the nature of the metal ion, the solvent, and the reaction conditions.

The stability and formation rate of metal complexes with this compound are governed by thermodynamic and kinetic factors.

Thermodynamics: The stability of the metal complexes is quantified by the formation constant (Kf) or the Gibbs free energy of formation (ΔG°). A larger Kf and a more negative ΔG° indicate a more stable complex. The stability is influenced by factors such as the nature of the metal ion (e.g., charge, size, and electron configuration), the chelate effect (if applicable), and the steric hindrance from the methyl groups.

Kinetics: The rate of complex formation is described by the rate law and the rate constant (k). The reaction mechanism, whether it is associative, dissociative, or interchange, will determine the kinetics. The steric bulk of the methyl groups on the pyridine ring could potentially slow down the rate of ligand substitution reactions.

Detailed thermodynamic and kinetic studies often involve techniques like spectrophotometric titrations, calorimetry, and stopped-flow kinetics to determine the stability constants, enthalpy and entropy changes, and rate constants associated with the complexation reactions.

Redox Behavior and Electron Transfer Processes

A comprehensive review of available scientific literature indicates a notable absence of specific experimental data on the redox behavior and electron transfer processes of this compound. Detailed studies concerning its oxidation and reduction potentials, as well as the mechanisms of electron transfer involving this compound, are not readily found in published research.

The electrochemical properties of pyridinecarboxamides can be influenced by factors such as the nature and position of substituents on the pyridine ring and the amide group, as well as the pH and composition of the supporting electrolyte. Generally, the electrochemistry of amides has been investigated, often focusing on the reduction of the carbonyl group or reactions involving the aromatic ring system. However, specific voltammetric or other electrochemical studies detailing the behavior of this compound have not been reported. Therefore, a quantitative description of its redox potentials and electron transfer kinetics remains an area for future investigation.

Photochemical and Radiolytic Transformations

The response of this compound to electromagnetic radiation, encompassing both photochemical and radiolytic processes, is crucial for understanding its stability and potential reaction pathways under various conditions.

Photochemical Transformations

Currently, there is a lack of specific research focused on the photochemical transformations of this compound. While the photochemistry of pyridinecarboxamides and related heterocyclic compounds is a field of active research, dedicated studies on the 2,5-dimethyl substituted isomer of isonicotinamide (B137802), detailing its photoreactivity, excited states, and potential rearrangement or degradation products upon UV-Vis light irradiation, are not available in the scientific literature. General photochemical reactions of pyridinecarboxamides can include hydrogen abstraction, cyclization, and rearrangements, but these have not been specifically documented for this compound.

Radiolytic Transformations

While direct studies on the radiolysis of this compound are not present in the available literature, research on the closely related compound, 2,5-dimethylpyridine (B147104), provides significant insight into the potential effects of ionizing radiation on the 2,5-dimethylated pyridine ring system.

Exposure of dilute solutions of various substituted pyridines in trichlorofluoromethane (B166822) to ⁶⁰Co γ-rays at 77 K has been shown to generate the corresponding radical cations, which were characterized by electron spin resonance (e.s.r.) spectroscopy. For most mono- and di-methylated pyridines, this process results in the formation of N(σ)-cations, where the unpaired electron is located in the in-plane s-p hybrid 'lone-pair' orbital on the nitrogen atom.

However, a noteworthy exception is the 2,5-dimethyl derivative of pyridine. In this specific case, radiolysis leads exclusively to the formation of the π-cation, where the unpaired electron is delocalized in the π-system of the aromatic ring. This distinct behavior is attributed to the influence of the methyl substituents on the relative energies of the nitrogen lone-pair (n) and the highest filled π-orbitals.

This finding suggests that the radiolytic transformation of this compound would likely involve the formation of a π-radical cation centered on the pyridine ring. The presence of the isonicotinamide group at the 4-position would further influence the electronic structure and subsequent reactivity of this radical species.

Table 1: Radiolytic Cation Formation in Substituted Pyridines

| Compound | Radiolysis Conditions | Observed Radical Cation | Reference |

| Pyridine | ⁶⁰Co γ-rays at 77 K in CCl₃F | σ-cation | |

| Mono-methylated Pyridines | ⁶⁰Co γ-rays at 77 K in CCl₃F | σ-cations | |

| 2,5-Dimethylpyridine | ⁶⁰Co γ-rays at 77 K in CCl₃F | π-cation |

Theoretical and Computational Investigations of 2,5 Dimethylisonicotinamide

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, which in turn govern its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more efficient than traditional wavefunction-based methods while often providing a high degree of accuracy. deeporigin.comresearchgate.net

For 2,5-Dimethylisonicotinamide, DFT calculations would be employed to optimize its molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Furthermore, DFT provides valuable information about the electronic properties of the molecule. Key parameters that could be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other molecules, including biological targets.

A hypothetical table of DFT-calculated electronic properties for this compound is presented below for illustrative purposes.

| Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and the propensity to donate electrons. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest-energy unoccupied orbital and the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 Debye | A significant dipole moment suggests a polar molecule with asymmetric charge distribution, influencing its solubility and intermolecular forces. |

| Total Energy | -550 Hartrees | The calculated ground state energy of the molecule in a vacuum. |

| Molecular Surface Area | 180 Ų | Provides an estimate of the molecule's size and potential for interaction. |

| Molecular Volume | 150 ų | Represents the three-dimensional space occupied by the molecule. |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT studies on this compound are not available in the cited literature.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org These different arrangements are known as conformations, and they often have different potential energies. youtube.com The study of these energy differences is crucial as the most stable conformation (the one with the lowest energy) will be the most populated at equilibrium and is often the biologically active form.

A Potential Energy Surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. longdom.orgwikipedia.org For conformational analysis, a simplified PES can be generated by systematically changing specific dihedral angles and calculating the corresponding energy at each point. This allows for the identification of:

Local Minima: These correspond to stable, low-energy conformations of the molecule. longdom.org

Saddle Points: These represent transition states, which are the highest energy points on the lowest energy pathway between two local minima. longdom.org The energy difference between a local minimum and a transition state is the activation energy for that conformational change.

For this compound, conformational analysis would likely focus on the rotation around the bond connecting the pyridine (B92270) ring to the amide group. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be constructed. This would reveal the most stable orientation of the amide group relative to the substituted pyridine ring, which is influenced by steric hindrance from the methyl groups and electronic effects.

Below is an illustrative representation of a potential energy scan for the rotation around the C-C bond between the pyridine ring and the carbonyl group of this compound.

| Dihedral Angle (Ring-C-C=O) | Relative Potential Energy (kcal/mol) | Conformation Type |

| 0° | 5.0 | Eclipsed (High Energy) |

| 60° | 1.5 | Gauche |

| 120° | 3.0 | Partially Eclipsed |

| 180° | 0.0 | Anti (Lowest Energy) |

| 240° | 3.0 | Partially Eclipsed |

| 300° | 1.5 | Gauche |

Note: This table presents hypothetical data to illustrate the expected outcome of a conformational analysis. The actual energy values and stable conformations would need to be determined by specific calculations.

Molecular Dynamics (MD) Simulations in Condensed Phases

While quantum chemical calculations provide insights into the properties of a single molecule, typically in the gas phase, Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. nih.gov MD simulations allow for the examination of complex systems, such as a molecule in solution or in a crystal lattice, providing a bridge between static molecular models and the dynamic reality of molecular systems.

The conformation and dynamics of a molecule can be significantly influenced by its environment, particularly by the solvent. MD simulations are ideally suited to study these effects. In a typical MD simulation of this compound in a solvent like water, the system would be set up with one or more solute molecules surrounded by a large number of solvent molecules in a periodic box. The interactions between all atoms are governed by a force field, and Newton's laws of motion are used to simulate the movement of each atom over time. mdpi.com

Such simulations could provide information on:

Solvation Shell Structure: How solvent molecules, like water, arrange themselves around the solute molecule. This includes the analysis of radial distribution functions to determine the average distance and coordination number of solvent molecules around specific atoms of this compound.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the amide group and the pyridine nitrogen of this compound and the surrounding water molecules.

Conformational Flexibility: How the presence of a solvent affects the conformational preferences observed in the gas phase. The solvent can stabilize certain conformations over others through specific interactions like hydrogen bonding or through bulk dielectric effects.

MD simulations can also be used to predict how molecules of this compound would interact with each other, leading to the formation of a crystal lattice. acs.org Crystal structure prediction is a challenging but important field, as the arrangement of molecules in a crystal (polymorphism) can significantly affect the physical properties of a solid, such as its melting point, solubility, and bioavailability.

By simulating a system with a high concentration of this compound molecules, it is possible to observe their self-assembly into ordered structures. aps.org These simulations can help to:

Identify Stable Crystal Packing Arrangements: By starting from various initial random arrangements, MD simulations can explore different ways the molecules can pack together, and the most stable arrangements can be identified based on their potential energy.

Analyze Intermolecular Interactions: The specific types of intermolecular forces that stabilize the crystal lattice, such as hydrogen bonds between the amide groups of neighboring molecules or π-π stacking of the pyridine rings, can be identified and quantified.

Predict Lattice Parameters: For a given packing arrangement, the dimensions of the unit cell can be predicted and potentially compared with experimental X-ray diffraction data.

Molecular Docking and Binding Affinity Prediction for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. wikipedia.org This method is a cornerstone of structure-based drug design, allowing for the rapid screening of virtual libraries of compounds against a biological target to identify potential drug candidates. drugdesign.orgnih.gov

If a biological target for this compound were identified, molecular docking could be used to investigate their interaction. The process involves:

Preparation of Receptor and Ligand: A three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank. The structure of this compound would be generated and its energy minimized.

Docking Simulation: A docking algorithm samples a large number of possible orientations and conformations of the ligand within the binding site of the receptor. nih.gov

Scoring: Each of these poses is evaluated using a scoring function, which estimates the binding affinity (the strength of the interaction). The poses are then ranked, and the top-ranked poses are considered the most likely binding modes.

The results of a docking study can provide valuable hypotheses about:

Binding Mode: The specific orientation and conformation of this compound in the binding pocket of the target.

Key Interactions: The specific amino acid residues in the receptor that interact with the ligand, and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).

Binding Affinity: A numerical score that provides an estimate of the binding free energy. While these scores are not always perfectly accurate, they are very useful for comparing the potential of different molecules to bind to the same target. nih.govarxiv.org

The following table illustrates the kind of output one might expect from a molecular docking study of this compound against a hypothetical protein kinase target.

| Docking Metric | Hypothetical Value | Interpretation |

| Binding Affinity (Score) | -8.5 kcal/mol | A negative value indicating a favorable binding interaction. The more negative, the stronger the predicted binding. |

| Interacting Residues | Lys72, Glu91, Leu135 | Specific amino acids in the protein's active site predicted to be in close contact with the ligand. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and the receptor, which are key for specificity and affinity. |

| Hydrophobic Contacts | 5 | Number of non-polar interactions, which contribute significantly to the overall binding energy. |

| RMSD from reference | 1.2 Å | Root-mean-square deviation from a known binder's pose, if available, indicating similarity in binding mode. |

Note: This table is purely illustrative. The values and interacting residues would depend on the specific biological target and the docking software used.

Ligand-Protein Interaction Profiling (Computational)

Molecular docking is a principal computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. exxactcorp.com This method is crucial in drug discovery for identifying potential therapeutic candidates. mdpi.com By simulating the interaction between the ligand and the protein's active site, docking algorithms calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the strength of the interaction. nih.govnih.gov

In the absence of direct studies on this compound, data from related isonicotinoyl hydrazide and nicotinamide (B372718) derivatives can be examined to profile potential interactions. These studies reveal that the isonicotinamide (B137802) scaffold can effectively bind to various protein targets, including viral proteases and protein kinases. For instance, in a study targeting the main protease (Mpro) of SARS-CoV-2, isonicotinoyl hydrazide derivatives demonstrated strong binding affinities. nanobioletters.comresearchgate.net The interactions were primarily stabilized by hydrogen bonds with key amino acid residues in the active site, such as Cys145, His41, and Glu166, as well as pi-pi stacking interactions with aromatic residues. researchgate.net

Similarly, nicotinamide derivatives designed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors have been shown to bind effectively in the ATP-binding pocket of the kinase. nih.gov Molecular docking simulations of these compounds revealed key hydrogen bonding with catalytic residues like Cys919 and Asp1046, and hydrophobic interactions within the pocket, which are essential for inhibitory activity. nih.govmdpi.com

The stability of such ligand-protein complexes can be further assessed using Molecular Dynamics (MD) simulations. nih.govnih.gov MD simulations provide a dynamic view of the interaction over time (typically nanoseconds), evaluating the stability of the binding pose and the flexibility of the protein-ligand complex. researchgate.net Analysis of the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from MD trajectories helps confirm the stability of the docked compound within the binding site. researchgate.net

Table 1: Representative Ligand-Protein Interactions for Isonicotinamide Derivatives from Docking Studies This table presents data for isonicotinamide derivatives as a proxy for this compound.

| Derivative Class | Protein Target | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|---|

| Isonicotinoyl Hydrazide | SARS-CoV-2 Mpro | 6LU7 | -123.23 (Rerank Score) | Cys145, His41, Met49, Gly143, Glu166 | nanobioletters.comresearchgate.net |

| Nicotinamide Derivative | VEGFR-2 | 4ASD | -15.83 (Docking Score) | Cys919, Asp1046, Glu885, Leu840 | nih.gov |

| Nicotinamide Riboside | SARS-CoV-2 PLpro | Not Specified | -6.4 | Asp164, Gln269, Tyr268 | nih.gov |

Pharmacophore Modeling for Mechanistic Insights (Computational)

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model typically includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers. dovepress.com This approach is instrumental in virtual screening to identify new molecules with potential activity and in understanding the key interaction points between a ligand and its target receptor. nih.gov

For derivatives of nicotinamide, pharmacophore models have been successfully developed to identify potent inhibitors for various enzymes. For instance, a structure-based pharmacophore model for human nicotinamide N-methyltransferase (hNNMT) inhibitors identified key features necessary for binding. nih.gov These typically include aromatic rings that engage in pi-pi stacking with tyrosine residues (e.g., Tyr20), and hydrogen bond acceptors/donors that interact with residues in the binding pocket. nih.gov

Similarly, pharmacophore models for VEGFR-2 inhibitors based on the nicotinamide scaffold highlight the importance of a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic features to effectively occupy the enzyme's active site. nih.govmdpi.com The nicotinamide ring itself often serves as a key aromatic and hydrogen-bonding feature. The addition of methyl groups, as in this compound, would likely influence the hydrophobic character and steric profile of the molecule, potentially enhancing its fit within specific hydrophobic sub-pockets of a target protein.

Table 2: General Pharmacophoric Features for Nicotinamide-Based Inhibitors This table outlines common features identified in studies of nicotinamide derivatives.

| Pharmacophoric Feature | Description | Potential Role in Binding | Reference |

|---|---|---|---|

| Aromatic Ring (AR) | The pyridine ring of the isonicotinamide core. | Participates in π-π stacking or cation-π interactions with aromatic residues like Tyr, Phe, His. | nih.gov |

| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen and the pyridine nitrogen. | Forms hydrogen bonds with donor residues (e.g., backbone NH groups, Ser, Thr, Cys). | nih.govmdpi.com |

| Hydrogen Bond Donor (HBD) | The amide (-NH2) group. | Forms hydrogen bonds with acceptor residues (e.g., backbone C=O groups, Asp, Glu). | nih.govmdpi.com |

| Hydrophobic Group (HY) | The methyl groups on the pyridine ring. | Occupies hydrophobic pockets, making van der Waals contacts with aliphatic residues like Leu, Val, Ala. | nih.gov |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with high accuracy. nih.govresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govnih.gov This approach calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS). dergipark.org.tr Studies have shown that DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), can predict chemical shifts with a mean absolute error of around 0.2 ppm for ¹H and 2 ppm for ¹³C for organic molecules. nih.govnih.gov For this compound, calculations would predict distinct signals for the two non-equivalent methyl groups, the two aromatic protons, and the carbons in the pyridine ring and amide group.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of a molecule's normal modes. researchgate.net DFT calculations can accurately predict these frequencies, which correspond to the absorption peaks in an experimental IR spectrum. nih.gov A theoretical study of the parent compound, isonicotinamide, using the B3LYP method showed very good agreement between the calculated and experimental vibrational frequencies. researchgate.net Key predicted vibrations for this compound would include the C=O stretching of the amide group (typically around 1680-1700 cm⁻¹), N-H stretching of the primary amide (two bands around 3100-3400 cm⁻¹), C-H stretching of the methyl and aromatic groups (around 2900-3100 cm⁻¹), and various C-N and C-C ring stretching modes (1400-1600 cm⁻¹). researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra (UV-Vis) of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.org This method calculates the energies of electronic transitions from occupied molecular orbitals (like the HOMO) to unoccupied ones (like the LUMO), which correspond to the maximum absorption wavelengths (λmax). nih.gov For aromatic compounds like this compound, the primary absorptions are typically due to π → π* transitions within the pyridine ring system. TD-DFT calculations on related nicotinamide compounds have shown good correlation with experimental λmax values. nih.gov The presence of methyl groups (electron-donating) and the amide group on the pyridine ring would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine.

Table 3: Predicted vs. Experimental Spectroscopic Data for Isonicotinamide This table uses data for the parent compound isonicotinamide to illustrate the accuracy of computational predictions.

| Spectroscopy | Parameter | Calculated Value (B3LYP) | Experimental Value | Reference |

|---|---|---|---|---|

| IR | ν(C=O) stretch | 1721 cm⁻¹ | 1680 cm⁻¹ | researchgate.net |

| IR | β(NH₂) scissoring | 1623 cm⁻¹ | 1621 cm⁻¹ | researchgate.net |

| IR | Ring stretch | 1589 cm⁻¹ | 1599 cm⁻¹ | researchgate.net |

| ¹H NMR | Chemical Shift (ppm) | Good qualitative agreement | Aromatic H: 7.8-8.7; Amide H: 7.6, 8.2 | dergipark.org.tr |

| UV-Vis | λmax (nm) | ~265 nm | ~265 nm | nih.gov |

Reaction Pathway Elucidation through Computational Transition State Analysis

Computational chemistry provides essential tools for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. mit.edu A key aspect of this is the identification of transition states (TS), which are the high-energy, unstable structures that connect reactants to products. ims.ac.jp The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

Methods like DFT can be used to locate the geometry of a transition state and calculate its energy. mit.edu By identifying the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This analysis is crucial for understanding reaction feasibility, kinetics, and selectivity.

While no specific reaction pathway studies for this compound were found, a common synthesis route for such amides is the reaction of an acyl chloride (e.g., 2,5-dimethylisonicotinoyl chloride) with ammonia (B1221849). A computational analysis of this pathway would likely proceed via a tetrahedral intermediate. The steps would be:

Nucleophilic Attack: The nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, passing through a first transition state (TS1) to form a tetrahedral intermediate.

Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. This step proceeds through a second transition state (TS2) to yield the final amide product and HCl.

Computational analysis would provide the relative energies of all species along this pathway, revealing the rate-determining step (the one with the highest activation energy).

Table 4: Hypothetical Energy Profile for a General Isonicotinamide Synthesis This table illustrates the type of data obtained from a computational reaction pathway analysis.

| Reaction Step | Species | Description | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Reactants (Acyl Chloride + NH₃) | Starting materials | 0.0 (Reference) |

| 2 | Transition State 1 (TS1) | N-C bond formation | +10.5 |

| 3 | Tetrahedral Intermediate | Stable intermediate | -5.2 |

| 4 | Transition State 2 (TS2) | C-Cl bond breaking | +12.8 (Rate-determining) |

| 5 | Products (Amide + HCl) | Final products | -15.0 |

Investigation of Biological Activity and Mechanistic Insights Preclinical Focus

Enzyme Inhibition and Activation Mechanisms (In Vitro Studies)

There is no available information from in vitro studies detailing the kinetic interactions or specific enzyme targets of 2,5-Dimethylisonicotinamide.

Kinetic Studies of Enzymatic Interactions (e.g., NNMT, LpxC)

No published kinetic studies were found that investigate the interaction of this compound with enzymes such as Nicotinamide (B372718) N-methyltransferase (NNMT) or UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). Therefore, data on parameters like inhibition constants (Kᵢ) or activation constants (Kₐ) are not available.

Identification of Specific Enzyme Targets and Substrates

The scientific literature reviewed does not identify specific enzyme targets that are either inhibited or activated by this compound. Similarly, there are no studies confirming this compound as a substrate for specific enzymatic reactions, which would be necessary to understand its metabolic fate and potential biological activities.

Receptor Binding and Ligand-Receptor Interaction Studies (In Vitro and Animal Models)

No data from in vitro or animal models are available to characterize the receptor binding profile of this compound.

Affinity and Selectivity Profiling in Receptor Systems

Information regarding the binding affinity (e.g., Kᵢ, Kₑ, or IC₅₀ values) and selectivity of this compound for any specific receptor system is not present in the current body of scientific literature.

Signaling Pathway Modulation and Mechanistic Linkages

Without identified receptor targets, there is no information on the potential modulation of intracellular signaling pathways by this compound or the mechanistic linkages between receptor binding and downstream cellular responses.

Cellular Assays for Mechanistic Elucidation (In Vitro)

No published in vitro cellular assays were found that would elucidate the mechanism of action of this compound. Such assays would be crucial for understanding its effects on cellular processes like proliferation, apoptosis, or inflammation.

Mechanism of Action in Cellular Models

There is currently no available information from cellular-based studies to describe the mechanism by which this compound may exert a biological effect. Research detailing its intracellular signaling pathways, effects on cellular processes, or molecular interactions is absent from the scientific literature.

Target Engagement Studies in Cellular Contexts

No studies have been published that identify or confirm the direct molecular targets of this compound within a cellular context. Consequently, data on its binding affinity, occupancy, and the downstream consequences of target interaction are not available.

Pharmacodynamic Studies in Animal Models (Mechanistic Focus)

In the absence of cellular mechanism and target identification, no in vivo pharmacodynamic studies in animal models have been reported for this compound.

Target Validation and Pathway Perturbation in Animal Systems

There is no available research validating the in vivo targets of this compound or describing its effects on biological pathways in animal systems.

Biomarker Identification and Mechanistic Correlates in Animal Models

No studies have been conducted to identify biomarkers that would indicate the biological activity or mechanistic action of this compound in animal models.

Structure-Activity Relationship (SAR) Studies for Biological Function

Comprehensive structure-activity relationship (SAR) studies for this compound have not been published.

Systematic Structural Modifications and Their Mechanistic Consequences

Due to the lack of foundational research on the biological activity of this compound, there are no reports on the systematic structural modification of this compound and the resulting mechanistic consequences.

Correlation of Molecular Descriptors with Biological Efficacy

A comprehensive review of publicly available scientific literature and preclinical data reveals a significant gap in the specific quantitative structure-activity relationship (QSAR) studies for this compound. As of the current date, dedicated research correlating the specific molecular descriptors of this compound with its biological efficacy has not been published.

While the principles of QSAR are well-established in medicinal chemistry for predicting the biological activity of compounds based on their physicochemical properties, the application of these principles to this compound has not been detailed in preclinical studies. nih.govmdpi.com Such studies would typically involve the systematic modification of the this compound structure and the subsequent evaluation of how these changes affect its biological activity. The data generated would then be used to build mathematical models that correlate molecular descriptors with efficacy.

Molecular descriptors that are often considered in such analyses for related compounds, like nicotinamide derivatives, include:

Lipophilicity (LogP): This descriptor influences the compound's ability to cross biological membranes.

Electronic Properties: Parameters such as the distribution of electron density and dipole moment can be crucial for receptor binding.

Steric Factors: The size and shape of the molecule, including the volume and surface area, can determine how well it fits into a biological target. nih.gov

Topological Indices: These descriptors provide information about the branching and connectivity of the molecule.

For a meaningful analysis of this compound, a series of analogues would need to be synthesized and tested to generate the necessary data for a QSAR study. This would allow for the creation of data tables that could, for example, correlate changes in substituent groups with variations in biological activity.

In the absence of such specific studies on this compound, it is not possible to provide detailed research findings or data tables illustrating the correlation of its molecular descriptors with biological efficacy. The scientific community awaits further preclinical research to elucidate these specific structure-activity relationships.

Applications in Advanced Materials Science and Catalysis

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The potential for 2,5-Dimethylisonicotinamide to serve as a ligand in the construction of MOFs and coordination polymers is theoretically plausible but remains experimentally unrealized according to available scientific literature.

Design and Synthesis of this compound-based MOFs

The design of MOFs utilizing this compound would involve the reaction of this organic ligand with various metal ions or metal clusters. The nitrogen atom of the pyridine (B92270) ring and the amide group offer potential coordination sites. The methyl groups at the 2 and 5 positions could influence the resulting framework's topology and pore environment due to steric hindrance and their electron-donating nature. Synthetic strategies would likely involve solvothermal or hydrothermal methods, where reaction conditions such as temperature, pressure, and solvent choice would be critical in directing the formation of crystalline structures. However, no specific studies detailing the successful synthesis of a MOF using this compound as a primary or secondary ligand have been reported.

Structural Characterization and Porosity Analysis

Should such MOFs be synthesized, their structural characterization would be paramount. Techniques such as single-crystal X-ray diffraction would be essential to determine the precise connectivity of the metal centers and the this compound ligands, revealing the dimensionality and topology of the resulting framework. Powder X-ray diffraction would be used to confirm the phase purity of the bulk material.

Applications in Gas Adsorption, Separation, and Sensing Technologies

The potential applications of a this compound-based MOF in gas adsorption, separation, and sensing are purely speculative at this stage. The presence of the amide group and the aromatic pyridine ring could offer specific interaction sites for guest molecules like carbon dioxide. The methyl groups might create a more hydrophobic pore environment, which could be advantageous for the selective adsorption of certain organic vapors. However, without experimental data on the porosity and surface chemistry of such materials, any discussion of their application in these technologies remains hypothetical.

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The utility of this compound as a ligand in catalysis is another area that appears to be unexplored. Pyridine-containing ligands are widely used in catalysis, but the specific effects of the 2,5-dimethyl substitution pattern on isonicotinamide (B137802) in a catalytic context have not been documented.

Catalytic Activity in Organic Transformations

In principle, this compound could coordinate to a metal center, and the resulting complex could be tested for catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The electronic properties of the ligand, influenced by the methyl and amide groups, would modulate the reactivity of the metal center. However, there are no published reports on the synthesis of such catalytic complexes or their performance in any organic reactions.

Enantioselective Catalysis with Chiral this compound Analogs

For enantioselective catalysis, chiral derivatives of this compound would need to be synthesized. This could be achieved by introducing a chiral center into the amide side chain or by creating a chiral scaffold that includes the this compound moiety. These chiral ligands could then be complexed with transition metals to create catalysts for asymmetric transformations. The development of such chiral ligands and their application in enantioselective catalysis is a promising avenue for future research, but as of now, no studies in this area have been reported.

Incorporation into Polymer Systems and Functional Coatings

There is currently no published research detailing the incorporation of this compound into polymer systems or its use in the development of functional coatings. The potential for this compound to act as a monomer, a functional additive, or a cross-linking agent has not been investigated. Consequently, there are no available data on its effects on polymer properties such as thermal stability, mechanical strength, or surface characteristics.

Exploration in Supramolecular Assemblies and Self-Healing Materials

Similarly, the role of this compound in the field of supramolecular chemistry and self-healing materials is yet to be explored. The pyridine nitrogen and the amide group of the isonicotinamide scaffold are known to participate in hydrogen bonding and metal coordination, which are key interactions in the formation of supramolecular assemblies. These types of non-covalent bonds are also fundamental to the design of intrinsic self-healing materials.

The broader class of pyridine-containing polymers has been a subject of interest for self-healing applications, often utilizing reversible metal-ligand interactions to achieve repair. However, the specific contribution of the 2,5-dimethyl substitution pattern on these interactions has not been documented. As a result, there are no detailed research findings or data tables to present on the performance of this compound in these advanced applications.

The absence of research in these areas presents a clear opportunity for future scientific inquiry. Investigations into the synthesis and characterization of polymers and materials containing this compound could unveil new functionalities and applications, contributing to the advancement of materials science. Until such studies are undertaken, the potential of this specific compound remains unknown.

Advanced Spectroscopic and Analytical Methodologies for Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution and the solid state. For 2,5-Dimethylisonicotinamide, a comprehensive NMR analysis involves a combination of one-dimensional (1D) and two-dimensional (2D) techniques for structural elucidation, as well as solid-state NMR for the analysis of its crystal structure and potential polymorphs.

High-resolution 1D and 2D NMR spectroscopy in solution provides unambiguous evidence for the molecular structure of this compound by mapping the connectivity of protons and carbons.

1D NMR Spectroscopy (¹H and ¹³C NMR):

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carboxamide group and the pyridine (B92270) ring. The aromatic protons will appear in the downfield region, typically between 7.0 and 9.0 ppm. oregonstate.edumsu.educhemistrysteps.com The two methyl groups will be in the upfield region, likely between 2.0 and 3.0 ppm.

The ¹³C NMR spectrum provides information on all the unique carbon environments in the molecule. The carbonyl carbon of the amide group is expected to have the largest chemical shift, typically in the range of 160-180 ppm. libretexts.orglibretexts.org The aromatic carbons will resonate in the 120-160 ppm region, while the methyl carbons will appear in the upfield region, usually below 30 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~8.5 | - |

| H6 | ~8.3 | - |

| 2-CH₃ | ~2.5 | ~20 |

| 5-CH₃ | ~2.3 | ~18 |

| -NH₂ | ~7.5 (broad) | - |

| C2 | - | ~158 |

| C3 | - | ~148 |

| C4 | - | ~140 |

| C5 | - | ~135 |

| C6 | - | ~122 |

| C=O | - | ~168 |

Note: These are predicted values based on typical chemical shifts for similar pyridine derivatives and are subject to solvent effects and experimental conditions.

2D NMR Spectroscopy:

To confirm the assignments from 1D NMR and to establish the connectivity between atoms, a series of 2D NMR experiments are employed. researchgate.netyoutube.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. wikipedia.orgsdsu.edu For this compound, COSY would show correlations between the aromatic protons, helping to assign their specific positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orgsdsu.edunih.gov This is crucial for assigning the carbon signals corresponding to each protonated carbon. For instance, the signals of the methyl protons would correlate with their respective carbon signals.

Solid-state NMR (ssNMR) is a powerful tool for studying the structure and dynamics of crystalline solids. For this compound, ssNMR can be used to characterize its crystal structure and identify different polymorphic forms. acs.orgnih.gov Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect in the study of pharmaceutical compounds, as different polymorphs can exhibit different physical properties. Studies on related compounds like isonicotinamide (B137802) and nicotinamide (B372718) have revealed rich polymorphic behavior. nih.govrsc.orgresearchgate.netresearchgate.net

By using techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS), ssNMR can provide high-resolution spectra of solid samples. The chemical shifts in ssNMR are highly sensitive to the local electronic environment, which is influenced by the crystal packing and intermolecular interactions. Therefore, different polymorphs of this compound would be expected to show distinct ¹³C and ¹⁵N ssNMR spectra. rsc.org This allows for the unambiguous identification and characterization of each solid form.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions. researchgate.netdocbrown.info

The IR and Raman spectra of this compound will exhibit characteristic vibrational modes corresponding to its functional groups.

Amide Group: The amide group gives rise to several characteristic bands. The N-H stretching vibrations typically appear in the region of 3100-3500 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong absorption in the IR spectrum, expected around 1650-1690 cm⁻¹. masterorganicchemistry.com The N-H bending vibration (Amide II band) is found near 1600 cm⁻¹.

Pyridine Ring: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. masterorganicchemistry.com The C=C and C=N ring stretching vibrations will produce a series of bands in the 1400-1600 cm⁻¹ region.

Methyl Groups: The C-H stretching vibrations of the methyl groups will be observed just below 3000 cm⁻¹. The C-H bending vibrations will appear in the 1375-1450 cm⁻¹ range.

Interactive Data Table: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (-CONH₂) | N-H stretch | 3100-3500 |

| C=O stretch (Amide I) | 1650-1690 | |

| N-H bend (Amide II) | ~1600 | |

| Pyridine Ring | Aromatic C-H stretch | >3000 |

| Ring C=C, C=N stretch | 1400-1600 | |

| Methyl (-CH₃) | C-H stretch | <3000 |

| C-H bend | 1375-1450 |

Note: These are general ranges and the exact positions of the peaks can be influenced by the solid-state packing and hydrogen bonding.

Vibrational spectroscopy is particularly sensitive to hydrogen bonding. youtube.com In the solid state, this compound molecules are expected to form intermolecular hydrogen bonds involving the amide group (N-H donors and C=O acceptor) and potentially the pyridine nitrogen as an acceptor. nih.govresearchgate.net

The formation of hydrogen bonds typically leads to a red shift (lowering of frequency) and broadening of the N-H stretching bands in the IR spectrum. nih.gov The C=O stretching frequency may also be lowered upon hydrogen bonding. By comparing the spectra of this compound in different states (e.g., solid vs. dilute solution in a non-polar solvent), the extent and nature of hydrogen bonding can be investigated. Detailed analysis of the vibrational spectra, often aided by theoretical calculations, can provide insights into the specific hydrogen bonding motifs present in the crystal lattice. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak (M⁺˙) in the mass spectrum would confirm its molecular weight. The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for aromatic amides include:

Alpha-cleavage: Loss of the -NH₂ radical to form an acylium ion.

Loss of CO: Fragmentation of the acylium ion with the loss of a neutral carbon monoxide molecule.

Cleavage of the amide bond: Resulting in the formation of the pyridine ring fragment ion.

A mass spectrum of the related compound isonicotinamide shows a prominent molecular ion peak and significant fragment ions corresponding to the loss of the amide group. massbank.eu A similar fragmentation pattern would be expected for this compound, with adjustments for the presence of the two methyl groups on the pyridine ring. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the calculation of the elemental formula, confirming the identity of the compound. miamioh.edulibretexts.orgchemguide.co.uknih.govuab.edu

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

| 150 | [M]⁺˙ (Molecular Ion) |

| 134 | [M - NH₂]⁺ |

| 106 | [M - NH₂ - CO]⁺ |

| 78 | Pyridine ring fragments |

Note: The relative intensities of these fragments would depend on the ionization technique and energy used.

Chromatographic Separations and Purity Assessment Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of many pharmaceutical compounds, including this compound, can be challenging due to their relatively low volatility and potential for thermal degradation at the high temperatures required for GC analysis. To overcome these limitations, derivatization is a crucial step to convert the analyte into a more volatile and thermally stable form.

For a compound such as this compound, which possesses an amide functional group, derivatization is often necessary to facilitate its analysis by GC-MS. The active hydrogen on the amide nitrogen can be replaced with a less polar, more thermally stable group. A common and effective method for the derivatization of amides is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility of the compound, allowing it to be readily vaporized in the GC inlet and transported through the analytical column.

The resulting TMS derivative of this compound would exhibit chromatographic and mass spectrometric characteristics amenable to GC-MS analysis. The separation would be achieved on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, based on the volatility and interaction of the derivative with the stationary phase.

Upon elution from the GC column, the derivatized molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, allowing for structural elucidation and confirmation of the analyte's identity.

The expected fragmentation of the TMS derivative of this compound would likely involve cleavage at several key positions. The molecular ion peak ([M]⁺) would be observed, confirming the molecular weight of the derivative. Characteristic fragments would arise from the loss of a methyl group from the TMS moiety (M-15), as well as fragmentation of the pyridine ring and the amide group. The presence of the dimethyl-substituted pyridine ring would be expected to yield specific fragments. For instance, the fragmentation of the parent compound, isonicotinamide, shows prominent peaks at m/z 122 (molecular ion), 106, and 78. Similarly, 2,5-dimethylpyridine (B147104) exhibits a molecular ion peak at m/z 107 and a significant fragment at m/z 106. By combining these patterns, a predicted fragmentation for the silylated derivative can be constructed.

A hypothetical GC-MS analysis of the trimethylsilyl derivative of this compound would yield the data summarized in the interactive table below.

| Parameter | Predicted Value/Characteristic |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Derivative Name | N-(trimethylsilyl)-2,5-dimethylisonicotinamide |

| Molecular Weight of Derivative | 222.36 g/mol |

| GC Column | 5% Phenyl-methylpolysiloxane |

| Ionization Mode | Electron Impact (EI, 70 eV) |

| Predicted Molecular Ion (M⁺) | m/z 222 |

| Major Predicted Fragments (m/z) | 207 (M-15, loss of CH₃ from TMS) |

| 194 (Loss of CO) | |

| 106 (Dimethylpyridine fragment) | |

| 73 (TMS⁺ ion) |